molecular formula C9H6Cl2N2O3 B15210889 3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one CAS No. 62482-23-9

3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B15210889
CAS No.: 62482-23-9
M. Wt: 261.06 g/mol
InChI Key: WXIUBFFQIYGOSV-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2-one core substituted with a 2,4-dichlorophenyl group at position 3 and a methoxy group at position 3. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research.

Properties

CAS No.

62482-23-9

Molecular Formula

C9H6Cl2N2O3

Molecular Weight

261.06 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H6Cl2N2O3/c1-15-8-12-13(9(14)16-8)7-3-2-5(10)4-6(7)11/h2-4H,1H3

InChI Key

WXIUBFFQIYGOSV-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C(=O)O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with antimicrobial, antifungal, and anticancer properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, disrupt cellular processes, or modulate receptor activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

Neuroprotective Potential: MAO-B inhibitors like the indolyl-oxadiazole () are candidates for treating neurodegenerative diseases, suggesting that the target compound’s dichlorophenyl group could be optimized for similar applications .

Solubility Optimization: Methoxy and fluorophenoxy groups () provide templates for improving bioavailability in oxadiazolone-based drug candidates .

Biological Activity

3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current literature.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology often includes cyclization reactions that yield the oxadiazole ring structure, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cell lines. Results indicate that it can induce apoptosis and inhibit cell proliferation effectively .
  • Antimicrobial Properties : Research indicates that oxadiazole derivatives possess antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit inflammatory pathways, potentially serving as anti-inflammatory agents. The mechanism may involve the inhibition of cyclooxygenase enzymes .

Anticancer Studies

A study focusing on the anticancer potential of oxadiazole derivatives revealed that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. The presence of the dichlorophenyl group enhances its interaction with cellular targets involved in cancer progression.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2319.6Induction of apoptosis
KCL-228.3Cell cycle arrest
HeLa6.3Inhibition of DNA synthesis

Antimicrobial Activity

The antimicrobial efficacy was assessed using standard disc diffusion methods against various bacterial strains. The compound showed notable activity against gram-positive and gram-negative bacteria.

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1416

Anti-inflammatory Mechanism

The anti-inflammatory properties were evaluated through in vitro assays measuring nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The compound significantly reduced NO levels compared to controls.

Case Studies

  • Case Study on Breast Cancer : In a clinical setting, patients treated with a regimen including oxadiazole derivatives showed improved outcomes compared to standard treatments alone. This suggests a potential role for these compounds in combination therapies.
  • Antimicrobial Resistance : A recent study highlighted the effectiveness of oxadiazole derivatives in overcoming resistance in Staphylococcus aureus, indicating their promise as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,4-dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclization of hydrazide intermediates using a carbon dioxide route (CDR). Hydrazides are first prepared by reacting acid chlorides with hydrazine monohydrate (89–97% yields), followed by cyclization under basic conditions with CO₂ in ethanol. Temperature control (50–70°C) and solvent selection (e.g., ethanol) are critical to avoid side reactions and ensure high purity .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Use ¹H/¹³C NMR to confirm the oxadiazole ring structure and substituent positions. Mass spectrometry (MS) provides molecular weight verification. IR spectroscopy identifies functional groups (e.g., C=O at ~1750 cm⁻¹). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities; these are resolved via temperature-dependent NMR studies or recrystallization .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

  • Properties : LogP values (calculated via HPLC) indicate moderate lipophilicity. Aqueous solubility can be enhanced by introducing ionizable groups (e.g., piperazine derivatives) without compromising oxadiazole ring stability. Reactivity at the oxadiazolone carbonyl group makes it prone to nucleophilic attack, requiring anhydrous conditions during synthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodology : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement. For example, a related oxadiazole derivative (5-(2,4-difluorophenoxy)-3-aryl-oxadiazol-2(3H)-one) was resolved at 0.8 Å resolution, confirming planarity of the oxadiazole ring and dihedral angles between substituents. Data collection at 100 K minimizes thermal motion artifacts .

Q. What enzymatic inhibition mechanisms are associated with this compound, and how does chirality affect selectivity?

  • Mechanism : The compound exhibits reversible, tight-binding inhibition of fatty acid amide hydrolase (FAAH). Chirality at the 3-position (e.g., S-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-oxadiazol-2-one) enhances FAAH selectivity (>900-fold over MAGL and COX). Kinetic studies (IC₅₀ = 11 nM for S-enantiomer vs. 0.24 µM for R-enantiomer) reveal enantiomer-specific interactions with the enzyme’s catalytic triad .

Q. How do structural modifications impact biological activity, and what SAR trends are observed?

  • SAR Analysis :

Substituent PositionModificationImpact on Activity
5-Methoxy groupReplacement with thione (C=S)Reduces FAAH inhibition (IC₅₀ > 10 µM)
3-Aryl substitutionBulky groups (e.g., 4-isobutylphenyl)Enhances potency (IC₅₀ = 1.4 nM)
Peripheral substituentsPiperazine derivativesImproves aqueous solubility (logS > -3) without loss of activity .

Q. How can researchers address contradictions in biological data between in vitro and in vivo models?

  • Approach : For compounds showing in vitro potency but poor in vivo efficacy, evaluate metabolic stability via liver microsome assays. For example, 5-(2,4-difluorophenoxy) derivatives showed peripheral selectivity in mice due to rapid hepatic clearance. Use activity-based protein profiling (ABPP) to confirm target engagement and off-target effects .

Q. What strategies optimize experimental design for high-throughput screening of oxadiazol-2-one derivatives?

  • Design :

  • Use automated liquid handlers for parallel synthesis of hydrazide intermediates.
  • Prioritize compounds with ClogP < 4 and topological polar surface area (TPSA) < 80 Ų for blood-brain barrier penetration.
  • Validate hits using surface plasmon resonance (SPR) for binding affinity and differential scanning calorimetry (DSC) for thermal stability .

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